2-Difluoromethyl-5-(trifluoromethyl)benzonitrile
CAS No.: 1803808-90-3
Cat. No.: VC2772028
Molecular Formula: C9H4F5N
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803808-90-3 |
|---|---|
| Molecular Formula | C9H4F5N |
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H |
| Standard InChI Key | HSKHVNHSAFHKGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F |
Introduction
Chemical Identity and Physical Properties
2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound with diverse applications in pharmaceutical and chemical research. The compound features a benzonitrile core with a difluoromethyl group at position 2 and a trifluoromethyl group at position 5, creating a highly fluorinated structure with distinctive chemical properties.
Basic Identification Data
The compound can be definitively identified through several standardized parameters as shown in the following table:
| Property | Value |
|---|---|
| CAS Number | 1803808-90-3 |
| IUPAC Name | 2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₉H₄F₅N |
| Molecular Weight | 221.13 g/mol |
| Standard InChI | InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H |
| Standard InChIKey | HSKHVNHSAFHKGG-UHFFFAOYS |
These identification parameters provide a standardized means of referencing and cataloging the compound in chemical databases and literature .
Structural Characteristics and Electronic Properties
The molecular structure of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile features multiple electron-withdrawing groups that significantly influence its chemical behavior and reactivity.
Functional Group Analysis
The compound contains three key functional groups that define its reactivity profile:
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Benzonitrile core - Provides a rigid aromatic backbone and introduces a nitrile group capable of participating in various transformations
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Difluoromethyl group at position 2 - Contributes unique hydrogen-bonding properties while maintaining lipophilicity
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Trifluoromethyl group at position 5 - Enhances lipophilicity and metabolic stability
The presence of these fluorinated groups significantly affects the electronic distribution within the molecule, creating a highly electron-deficient aromatic system. The difluoromethyl group (CHF₂) maintains a moderately acidic proton while the trifluoromethyl (CF₃) group acts as a strong electron-withdrawing substituent.
Electronic Effects
The difluoromethyl and trifluoromethyl groups create distinct electronic environments within the molecule:
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The difluoromethyl group at position 2 introduces moderate electron-withdrawing effects while maintaining a reactive C-H bond
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The trifluoromethyl group at position 5 generates a strong electron-withdrawing effect through both inductive and field effects
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The cyano group further increases the electron deficiency of the aromatic system
This unique electronic distribution makes the compound potentially valuable in pharmaceutical applications, where the difluoromethyl group can act as a bioisostere for various functional groups including hydroxyl, thiol, and amide groups.
Applications in Research and Industry
The unique structural features of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile make it particularly valuable in several research areas and industrial applications.
Pharmaceutical Applications
Comparison with Similar Fluorinated Compounds
The chemical landscape includes several compounds structurally related to 2-difluoromethyl-5-(trifluoromethyl)benzonitrile, each with distinctive properties and applications.
Structural Isomers
One notable isomer is 3-difluoromethyl-5-(trifluoromethyl)benzonitrile (CAS: 1803825-95-7), which shares the same molecular formula (C₉H₄F₅N) and molecular weight (221.13 g/mol) but features the difluoromethyl group at position 3 instead of position 2. This positional isomerism results in different electronic distributions and potentially different reactivity patterns.
Related Fluorinated Benzonitriles
Several related compounds provide useful comparisons:
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2-(Difluoromethyl)benzonitrile (CAS: 799814-30-5): This compound lacks the trifluoromethyl group at position 5 but retains the difluoromethyl functionality at position 2. With a molecular weight of 153.129 g/mol, it presents a simpler fluorinated structure with potentially different physical properties including a boiling point of approximately 233.7°C at 760 mmHg .
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2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2): This compound represents a potential synthetic precursor, featuring a bromine atom at position 2 instead of the difluoromethyl group. This reactive halogenated position provides a handle for introducing the difluoromethyl group through various transformation methods .
The comparative analysis of these compounds helps in understanding structure-property relationships in fluorinated aromatic systems and guides rational design in applications requiring specific electronic or steric properties.
Future Research Directions
The continued exploration of fluorinated aromatic compounds like 2-difluoromethyl-5-(trifluoromethyl)benzonitrile presents several promising research avenues.
Synthetic Methodology Development
Ongoing research into more efficient and selective methods for difluoromethylation will likely improve access to compounds like 2-difluoromethyl-5-(trifluoromethyl)benzonitrile. Advances in photoredox catalysis, electrochemistry, and transition-metal catalysis offer particularly promising approaches for the installation of fluorinated groups under milder and more selective conditions .
Pharmaceutical Applications
Further investigation of the biological activities and pharmacokinetic properties of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile and its derivatives may reveal valuable applications in drug discovery. The unique combination of the difluoromethyl and trifluoromethyl groups creates distinctive electronic and steric environments that could lead to novel interactions with biological targets.
Materials Science Applications
Highly fluorinated aromatic compounds have found applications in materials science, particularly in the development of functional materials with unique properties. The investigation of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile as a building block for advanced materials represents another potential research direction.
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